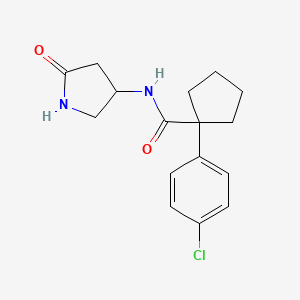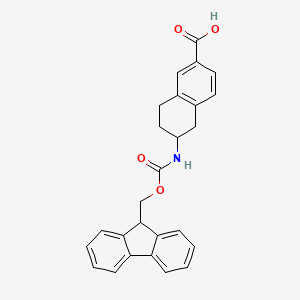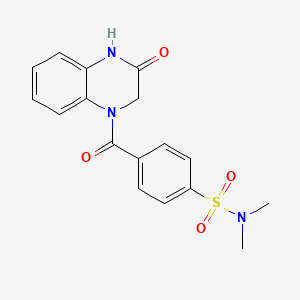
N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O6 and its molecular weight is 409.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research has explored the synthesis of related pyrimidinone and triazinone compounds, demonstrating their potential antimicrobial activities. These studies involve complex chemical reactions to synthesize new compounds and test their effectiveness against various microbes. This indicates a potential application of similar compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anti-inflammatory and Analgesic Agents
- Another study focused on synthesizing novel compounds derived from visnaginone and khellinone, demonstrating their anti-inflammatory and analgesic properties. This suggests that related chemical compounds could be valuable in the development of new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Aromatic Polyamides and Polyimides
- The synthesis and characterization of new aromatic polyamides and polyimides containing specific chemical units have been explored for their enhanced thermal stability and excellent solubility. This research suggests applications in materials science, particularly in developing high-performance polymers with specific thermal and solubility properties (Choi & Jung, 2004).
Hyperbranched Aromatic Polyimides
- Studies on the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors have shown these compounds' potential in creating materials with unique properties, such as solubility in common organic solvents and high molecular weight. This research area opens up possibilities for developing new polymeric materials (Yamanaka, Jikei, & Kakimoto, 2000).
Electrochromic Properties
- Novel aromatic polyamides with pendant groups have been synthesized and evaluated for their electrochromic properties. This indicates potential applications in developing electrochromic devices and materials that change color upon electrical stimulation, useful in various display technologies (Chang & Liou, 2008).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves the condensation of 3-acetylbenzoic acid with 3,4-dimethoxybenzaldehyde to form the corresponding chalcone. The chalcone is then reacted with urea in the presence of a catalyst to form the desired pyrimidine derivative.", "Starting Materials": [ "3-acetylbenzoic acid", "3,4-dimethoxybenzaldehyde", "urea", "catalyst" ], "Reaction": [ "Step 1: Condensation of 3-acetylbenzoic acid with 3,4-dimethoxybenzaldehyde in the presence of a base to form the corresponding chalcone.", "Step 2: Reaction of the chalcone with urea in the presence of a catalyst, such as ammonium acetate or sodium acetate, to form the desired pyrimidine derivative.", "Step 3: Purification of the product by recrystallization or column chromatography." ] } | |
CAS No. |
887884-83-5 |
Molecular Formula |
C21H19N3O6 |
Molecular Weight |
409.398 |
IUPAC Name |
N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H19N3O6/c1-12(25)13-5-4-6-14(9-13)23-19(26)16-11-22-21(28)24(20(16)27)15-7-8-17(29-2)18(10-15)30-3/h4-11H,1-3H3,(H,22,28)(H,23,26) |
InChI Key |
BAJBLUOLGLLDPF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2549238.png)
![1-(1,3-benzodioxol-5-yl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2549239.png)

![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2549242.png)
![(2,4-dimethylphenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2549244.png)

![3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2549246.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide](/img/structure/B2549250.png)
![4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2549252.png)
![3-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2549255.png)
